N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Overview
Description
N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by its unique structure, which includes an ethyl group, an isobutyryl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via acylation using isobutyryl chloride in the presence of a base such as pyridine.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and subsequent reaction with ethylamine to form the oxalamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-ethyl-N2-(1-butyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
- N1-methyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
Uniqueness
N1-ethyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-ethyl-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-4-18-15(21)16(22)19-13-8-7-12-6-5-9-20(14(12)10-13)17(23)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTQOFLXKVTVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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